

Application Notes and Protocols for Studying Immune Cell Function with AZ11645373

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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

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Introduction

AZ11645373 is a potent and selective, non-competitive allosteric antagonist of the human P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in the regulation of inflammation and immune responses. Its activation on immune cells, such as macrophages and T-cells, triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β).[3] Consequently, AZ11645373 serves as a valuable pharmacological tool for investigating the role of the P2X7 receptor in various physiological and pathological processes involving immune cells. These application notes provide detailed protocols for utilizing AZ11645373 to study its effects on immune cell function.

Mechanism of Action

AZ11645373 acts as a negative allosteric modulator of the human P2X7 receptor.[4] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents channel opening and subsequent downstream signaling.[4] This blockade of the P2X7R inhibits key cellular responses such as calcium influx, pore formation, and the release of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of AZ11645373 on human P2X7 receptor function in various immune cell-based assays.

Table 1: Inhibitory Potency of AZ11645373 on Human P2X7 Receptor

| Assay Type | Cell Line | Agonist | Parameter | Value (nM) | Reference |
|----------------------|-----------------------------|-----------|------------------|---|---|
| IL-1 β Release | LPS-activated THP-1 cells | ATP | IC ₅₀ | 90 | [1] [2] |
| IL-1 β Release | LPS-activated THP-1 cells | ATP | K _e | 92 | [2] |
| Membrane Currents | HEK cells expressing hP2X7R | ATP/BzATP | K _e | 5 - 20 | [1] [2] |
| Calcium Influx | HEK cells expressing hP2X7R | BzATP | K _e | 15 | |
| YO-PRO-1 Uptake | HEK cells expressing hP2X7R | ATP/BzATP | K _e | Not significantly different from other assays | |

IC₅₀: Half-maximal inhibitory concentration. K_e: Equilibrium dissociation constant.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the function of the P2X7 receptor and the inhibitory effect of AZ11645373.

Protocol 1: Inhibition of ATP-Induced IL-1 β Release from THP-1 Macrophages

This protocol describes how to measure the inhibitory effect of AZ11645373 on ATP-induced IL-1 β release from lipopolysaccharide (LPS)-primed human THP-1 monocytes differentiated into macrophages.

Materials and Reagents:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP)
- AZ11645373
- Human IL-1 β ELISA Kit
- 96-well cell culture plates
- CO₂ incubator

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
 - To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

- Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours. Differentiated macrophages will adhere to the plate.
- LPS Priming:
 - After differentiation, remove the PMA-containing medium and wash the adherent macrophages gently with sterile PBS.
 - Add fresh RPMI-1640 medium containing 1 µg/mL LPS to each well and incubate for 3-4 hours at 37°C. This step primes the inflammasome by upregulating pro-IL-1β expression. [\[5\]](#)
- AZ11645373 Treatment:
 - Prepare serial dilutions of AZ11645373 in RPMI-1640 medium.
 - After LPS priming, remove the medium and add the different concentrations of AZ11645373 to the wells. Include a vehicle control (e.g., DMSO).
 - Incubate for 30-60 minutes at 37°C.
- ATP Stimulation:
 - Prepare a stock solution of ATP in sterile water and adjust the pH to 7.4.
 - Add ATP to each well to a final concentration of 1-5 mM. [\[6\]](#)
 - Incubate for 30-60 minutes at 37°C.
- Sample Collection and Analysis:
 - After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
 - Carefully collect the supernatant from each well.
 - Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: Measurement of P2X7R-Mediated Calcium Influx

This protocol details the measurement of intracellular calcium influx in HEK293 cells stably expressing the human P2X7 receptor using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents:

- HEK293 cells stably expressing human P2X7R
- DMEM
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Fluo-4 AM
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
- AZ11645373
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Cell Culture:
 - Culture HEK293-hP2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

- Seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 μM Fluo-4 AM with 0.02% Pluronic F-127.[\[7\]](#)
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[\[7\]](#)
 - After incubation, wash the cells twice with HBSS to remove extracellular dye.
- AZ11645373 Treatment:
 - Prepare serial dilutions of AZ11645373 in HBSS.
 - Add the different concentrations of AZ11645373 to the wells and incubate for 15-30 minutes at room temperature in the dark.
- Agonist Stimulation and Fluorescence Measurement:
 - Set up the fluorescence plate reader for kinetic reading with excitation at ~490 nm and emission at ~520 nm.
 - Establish a baseline fluorescence reading for each well.
 - Add a P2X7R agonist (e.g., 1 mM ATP or 100 μM BzATP) to the wells.[\[7\]](#)
 - Immediately start recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

Protocol 3: YO-PRO-1 Uptake Assay for Pore Formation

This protocol outlines a method to assess P2X7R-mediated pore formation by measuring the uptake of the fluorescent dye YO-PRO-1.

Materials and Reagents:

- HEK293 cells expressing human P2X7R or THP-1 cells
- Appropriate cell culture medium
- YO-PRO-1 Iodide
- Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
- AZ11645373
- 96-well plates
- Fluorescence plate reader

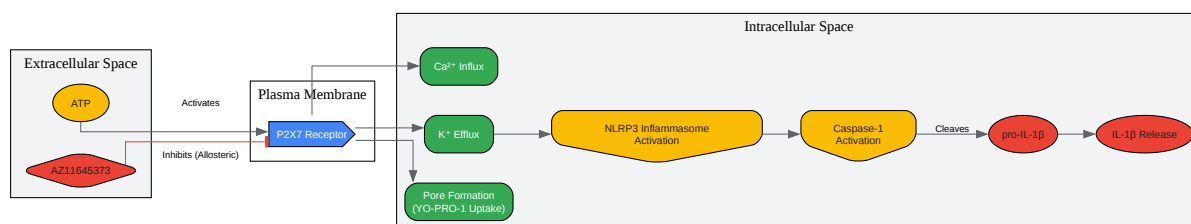
Procedure:

- Cell Seeding:
 - Seed HEK293-hP2X7R or THP-1 cells in a 96-well plate at an appropriate density.
- Compound Treatment:
 - Prepare serial dilutions of AZ11645373 in a suitable assay buffer (e.g., HBSS).
 - Add the different concentrations of AZ11645373 to the cells and incubate for 15-30 minutes.
- YO-PRO-1 and Agonist Addition:
 - Prepare a solution containing both YO-PRO-1 (typically 1-5 μ M) and the P2X7R agonist (e.g., ATP or BzATP) in the assay buffer.
 - Add this solution to the wells to initiate the assay.
- Fluorescence Measurement:

- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~491 nm, Emission: ~509 nm) over time. The uptake of YO-PRO-1 and its binding to intracellular nucleic acids results in a significant increase in fluorescence, indicating pore formation.

Mandatory Visualizations

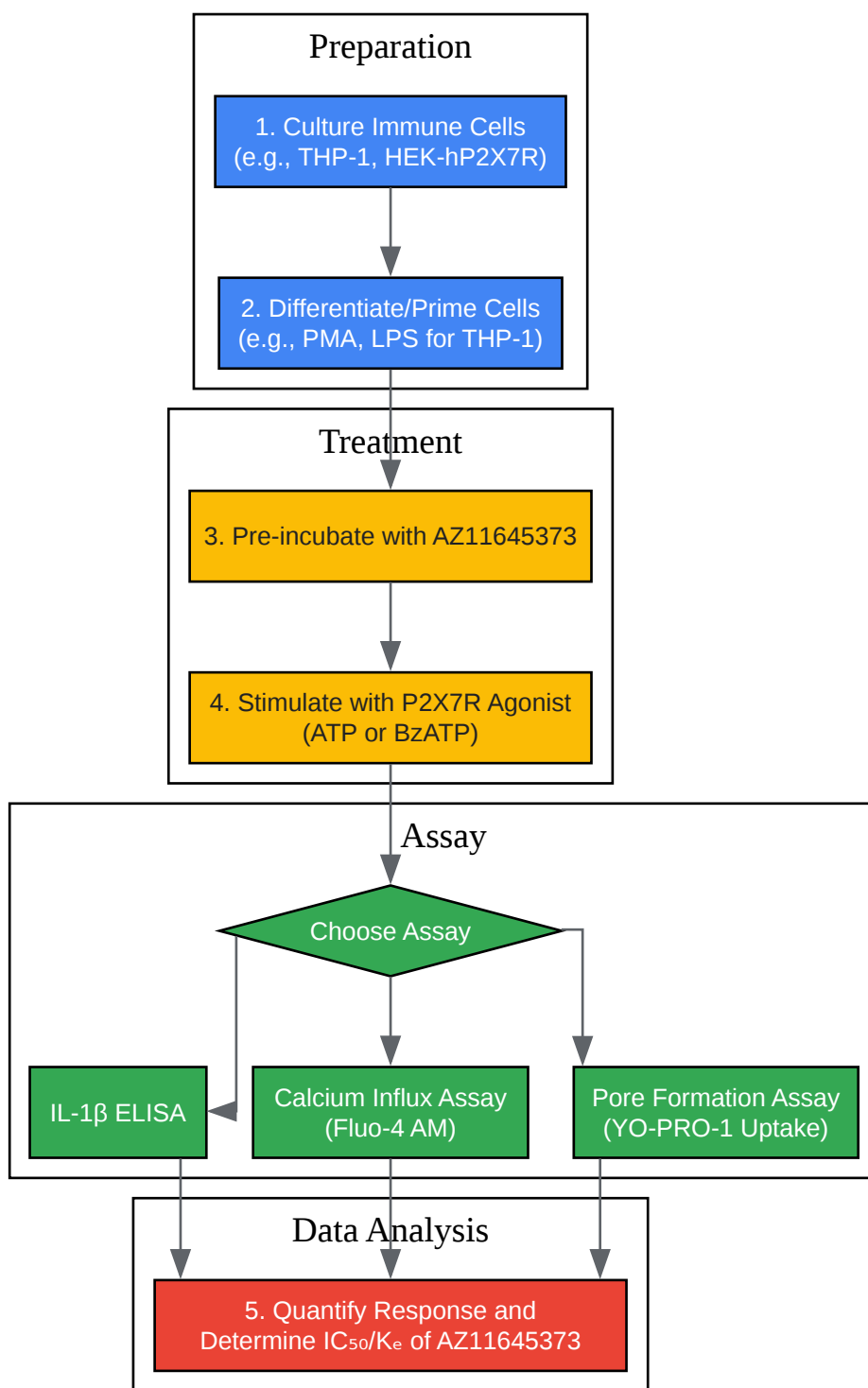
Signaling Pathway Diagram



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Caption: P2X7R signaling cascade and the inhibitory action of AZ11645373.

Experimental Workflow Diagram



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Caption: General workflow for studying AZ11645373 effects on immune cells.

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